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Introduction

Streptolysin O (SLO) is a pore-forming toxin produced by most strains of group A, C, and G

Streptococci.[1] In cell biology research, SLO is a powerful tool used to transiently and

reversibly permeabilize the plasma membrane of eukaryotic cells.[2][3] The toxin binds to

cholesterol in the cell membrane, where it oligomerizes to form large pores.[4][5][6] This

process allows for the controlled introduction of otherwise membrane-impermeable molecules,

such as fluorescent probes, antibodies, or therapeutic proteins, into the cytoplasm.[3][7][8] The

pores, which can be up to 30 nm in diameter, are large enough to allow passage of

macromolecules up to approximately 100-150 kDa.[2][3][9] A key advantage of this technique is

that the permeabilization is reversible; cells can repair the SLO-induced pores through a native,

calcium-dependent membrane resealing process, allowing for the study of introduced

molecules in viable, functioning cells.[10][11][12]

Mechanism of Action and Cellular Repair

The process begins with SLO monomers binding to cholesterol on the plasma membrane.[4][6]

Following binding, the monomers oligomerize, inserting into the membrane to form large β-

barrel pores.[13] This initial permeabilization step is typically performed in a calcium-free buffer

to prevent premature resealing.[2][14]

Cellular repair of these pores is an active, physiological process. The influx of extracellular

calcium through the SLO pores acts as a trigger for a rapid membrane repair mechanism.[10]

[11][15] This process involves the exocytosis of lysosomes and an endocytic pathway that
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removes the SLO-containing pores from the plasma membrane, effectively resealing the cell.

[10][11][16] Resealed cells can remain viable for days, retaining their ability to proliferate and

perform essential cellular functions like endocytosis.[2][3]

Key Experimental Considerations
Successful reversible permeabilization with SLO requires careful optimization of several

parameters:

SLO Concentration: The optimal SLO concentration is highly dependent on the cell type, cell

density, and the specific batch of SLO.[2][7] It is critical to perform a titration experiment to

determine the lowest concentration that achieves a high permeabilization efficiency (typically

>60-80%) while maintaining high cell viability (ideally >85%).[2][17]

Cell Type and Density: Different cell lines exhibit varying sensitivity to SLO, likely due to

differences in membrane cholesterol content.[7] Weakly adherent cells may detach during

the wash steps, and higher cell confluency generally requires higher SLO concentrations.[7]

Temperature and Incubation Time: SLO binding is often performed at a low temperature (on

ice) to allow the toxin to bind to the membrane without forming pores, followed by a brief

incubation at 37°C to induce pore formation.[6][9][18] Incubation times for both

permeabilization and resealing must be optimized.[9][17]

Buffer Composition: Permeabilization is conducted in a calcium-free buffer to allow pore

formation, while resealing is initiated by adding a calcium-containing buffer.[2][14]

Summary of Quantitative Data
The following tables summarize typical experimental parameters and outcomes for reversible

permeabilization using SLO, compiled from various studies.

Table 1: SLO Concentration and Permeabilization Efficiency
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Cell Type
SLO
Concentration
Range

Incubation
Time
(Permeabilizati
on)

Permeabilizati
on Efficiency

Reference(s)

HeLa Cells 0.1 - 0.4 µg/mL 5 - 10 minutes ~70% - 90% [9][18]

THP-1 Cells 20 - 100 ng/mL 10 minutes 80% - 95% [2][14]

Primary Mouse T Titration required 15 - 30 minutes > 85% [17]

Various Titration required 10 - 15 minutes 60% - 80% [2]

Table 2: Post-Resealing Cell Viability and Recovery

Cell Type
SLO
Concentrati
on

Recovery
Time

Cell
Viability

Notes
Reference(s
)

Various
Optimal (low

dose)
2 - 4 hours > 85% - 90%

Viability

assessed by

dye exclusion

(e.g., Trypan

Blue, PI).

[7][17]

Primary

Mouse T
Optimal 4 hours > 85%

Majority of

permeabilize

d cells reseal

completely.

[17]

CHO Cells
up to ~65

U/mL
Not specified > 90%

Viability

assessed by

MTT assay.

[19]

THP-1 Cells 20 ng/mL 2 hours
~63%

resealed

Assessed by

propidium

iodide

exclusion.

[14]
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Protocols for Reversible Permeabilization with SLO
I. Critical Reagents and Buffers

Streptolysin O (SLO): Purchase from a commercial source (e.g., Sigma-Aldrich S5265).

Reconstitute as per the manufacturer's instructions, aliquot, and store at -80°C.[1][7]

Reducing Agent: 0.5 M TCEP (Tris(2-carboxyethyl)phosphine) or 10 mM DTT (Dithiothreitol).

[7][18]

Permeabilization Buffer (Ca²⁺-free): Hanks' Balanced Salt Solution (HBSS) without

Ca²⁺/Mg²⁺, or Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺/Mg²⁺.[2][7]

Resealing/Recovery Buffer: Complete cell culture medium (e.g., DMEM) supplemented with

10% Fetal Bovine Serum (FBS) and containing standard physiological Ca²⁺ concentrations

(~1-2 mM).[7][14]

Wash Buffer: DPBS with 1 mM MgCl₂ or a similar physiological buffer.[7]

Permeabilization Indicator: Propidium Iodide (PI) or DAPI for assessing permeabilization.

Molecule for Delivery: The desired protein, antibody, or probe dissolved in permeabilization

buffer.

II. Experimental Workflow Diagram
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Experimental Workflow for Reversible Permeabilization
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4. Wash Cells
(Remove unbound SLO)

 5-15 min
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Caption: Workflow for SLO-mediated reversible permeabilization.
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III. Protocol 1: Titration of SLO Concentration
This protocol must be performed for each new cell line or new batch of SLO to find the optimal

concentration.

Cell Preparation: Plate adherent cells in an 8-well chamber slide or a 96-well plate to reach

~75% confluency on the day of the experiment.[7] For suspension cells, prepare an

equivalent number of cells.

SLO Activation: Thaw an aliquot of SLO and a reducing agent (e.g., TCEP). Add the reducing

agent to the SLO stock (e.g., 0.2 µL of 0.5 M TCEP to 10 µL of SLO stock) and incubate for

20 minutes at 37°C.[7]

Prepare Dilutions: Create a serial dilution of the activated SLO in permeabilization buffer. A

typical starting range for titration is 0, 25, 50, 75, 100, 150, and 200 U/mL.[7]

Permeabilization:

Wash the cells three times with warm (37°C) Ca²⁺-free DPBS.[7]

Add 100 µL of each SLO dilution to the respective wells.

Incubate at 37°C in a 5% CO₂ incubator for 10-15 minutes.[2][14]

Assess Permeabilization:

Add a membrane-impermeant dye like Propidium Iodide (PI) to the wells.

Observe immediately using a fluorescence microscope or analyze by flow cytometry.[2]

Determine Optimal Concentration: The ideal concentration is the lowest one that

permeabilizes >50-80% of the cells while causing minimal morphological changes or cell

death (<10%).[2][7]

IV. Protocol 2: Reversible Permeabilization and Molecule
Delivery

Preparation:
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Prepare cells as in the titration protocol. Grow adherent cells to ~75% confluency.[7]

Activate SLO with a reducing agent as described above.[7]

Dilute the activated SLO to the pre-determined optimal concentration in Ca²⁺-free

permeabilization buffer.

Prepare your molecule of interest (e.g., a fluorescently labeled antibody) in a separate

aliquot of permeabilization buffer.

Permeabilization:

Completely remove the culture medium and wash the cells three times with warm (37°C)

Ca²⁺-free DPBS.[7]

Add the diluted SLO solution to the cells, ensuring the cell monolayer is fully covered.

Incubate for 5-10 minutes at 37°C in a 5% CO₂ incubator.[7]

Molecule Loading:

Gently remove the SLO solution.

Wash the cells three times with a wash buffer (e.g., DPBS with 1 mM MgCl₂).[7]

Add the solution containing your molecule of interest to the permeabilized cells.

Incubate for 5 minutes on ice to allow for diffusion into the cytosol.[7]

Resealing and Recovery:

Discard the molecule solution.

Wash the cells three times with a wash buffer to remove any unloaded molecules.[7]

Add warm (37°C) resealing/recovery buffer (e.g., complete culture medium containing

Ca²⁺ and FBS).[7][14]
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Incubate the cells for at least 20-30 minutes (or up to 4 hours for full recovery) in a 37°C,

5% CO₂ incubator to allow for membrane resealing.[7][17]

Downstream Analysis: After the recovery period, the cells are viable and ready for

downstream applications, such as live-cell imaging, flow cytometry, or functional assays.

V. Signaling Pathway Diagram: SLO Pore Formation and
Membrane Repair
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SLO Action and Ca²⁺-Dependent Membrane Repair
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Caption: SLO mechanism and the cellular membrane repair pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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